N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
Description
Introduction to N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
Chemical Identity and Structural Features
This compound is characterized by a benzamide backbone substituted at the para position with a trifluoromethyl (-CF₃) group. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is fused to a thiophene moiety at the 5-position, while a methylene (-CH₂-) bridge connects the isoxazole to the benzamide nitrogen. Key structural attributes include:
- Aromatic Systems : The benzamide core and thiophene ring contribute π-electron density, enabling charge-transfer interactions critical for binding to biological targets.
- Electron-Withdrawing Groups : The trifluoromethyl group induces electron deficiency in the benzamide ring, modulating reactivity and intermolecular interactions.
- Heteroatom Arrangement : The isoxazole’s nitrogen and oxygen atoms create polarity gradients, while the thiophene’s sulfur atom enhances hydrophobic interactions.
The molecular weight of 348.8 g/mol and a calculated partition coefficient (LogP) of ~3.2 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. X-ray crystallography of related compounds reveals planar geometries for the benzamide and thiophene rings, with the isoxazole adopting a slight puckered conformation to minimize steric strain.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃N₂O₂S |
| Molecular Weight | 348.8 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, isoxazole O/N) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 78.9 Ų |
Historical Context in Heterocyclic Compound Research
The development of this compound is rooted in the broader exploration of heterocyclic compounds, which constitute >60% of FDA-approved drugs. Thiophene, first isolated in 1883 as a benzene contaminant, gained prominence in the 20th century for its bioisosteric relationship with benzene and its role in bioactive molecules. Isoxazoles emerged in the 1950s as scaffolds for antibiotics and anti-inflammatory agents, with their synthetic versatility enabling rapid diversification.
The integration of thiophene and isoxazole into a single architecture represents a strategic response to the need for multifunctional drug candidates. Early studies demonstrated that thiophene-isoxazole hybrids exhibit enhanced binding to kinase targets compared to their parent heterocycles, attributed to synergistic electronic effects. For example, Ghorab et al. (2018) reported that thiophene-containing sulfonamides inhibited breast cancer cell proliferation at IC₅₀ values <10 μM, outperforming doxorubicin. These findings catalyzed interest in hybrid systems, culminating in the design of this compound as a modular platform for target-specific optimization.
Significance of Isoxazole-Thiophene Hybrid Architectures
Isoxazole-thiophene hybrids like this compound offer three principal advantages in drug design:
- Diverse Pharmacophoric Elements : The thiophene’s sulfur atom participates in hydrophobic interactions, while the isoxazole’s nitrogen and oxygen atoms engage in hydrogen bonding. The trifluoromethyl group augments binding through halogen bonds.
- Metabolic Stability : Fluorine atoms in the trifluoromethyl group resist oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs.
- Synthetic Flexibility : The compound’s modular structure permits regioselective functionalization at the isoxazole 3-position, thiophene 2-position, or benzamide para position, enabling structure-activity relationship (SAR) studies.
In antimicrobial applications, Prasad et al. (2018) demonstrated that 2-aminothiophene derivatives with hydroxybenzaldehyde substituents achieved minimum inhibitory concentrations (MIC) of 0.313 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin. Similarly, Sharkawy et al. (2018) found that thiophene-pyrazolone hybrids exhibited cytotoxic activity against Ehrlich ascites carcinoma cells, with IC₅₀ values <10 μM. These results underscore the therapeutic potential of hybrid architectures, validating the design rationale behind this compound.
Table 2: Biological Activities of Representative Thiophene-Isoxazole Hybrids
| Compound Class | Activity (IC₅₀/MIC) | Target Organism/Cell Line |
|---|---|---|
| Thiophene-chalcone derivatives | 0.313 µg/mL (MIC) | Staphylococcus aureus |
| Thiophene-sulfonamides | 9.39 μM (IC₅₀) | MCF-7 breast cancer cells |
| Thiophene-pyrazolones | <10 μM (IC₅₀) | Ehrlich ascites carcinoma |
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-13(23-21-12)14-2-1-7-24-14/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNZBFIFNLKSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiophene ring , an isoxazole ring , and a trifluoromethylbenzamide group . This structural arrangement contributes to its diverse chemical reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N3OS |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 946341-01-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Its unique structure allows it to engage with multiple biochemical pathways, making it a versatile candidate for further research in drug development.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Antiviral Activity
This compound has also shown promise as an antiviral agent:
- Inhibition of Viral Replication : Studies indicate that the compound can inhibit the replication of various viruses, including influenza and hepatitis C virus (HCV). The effective concentration (EC50) against HCV was reported at approximately 5 µM, demonstrating its potential as a therapeutic option for viral infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 3-(5-chlorofuran-2-yl)-5-methylisoxazole | COX-1 inhibition | 12 µM |
| Iodoisoxazoles | Antiviral properties | 15 µM |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Antibacterial activity | 3.125 µg/mL |
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of 15 µM against MCF7 breast cancer cells, significantly lower than that of conventional drugs like doxorubicin .
Study on Antiviral Properties
Another study highlighted the antiviral efficacy of this compound against the hepatitis C virus. The researchers found that it effectively reduced viral load in infected cell cultures with an EC50 value of 5 µM, indicating its potential as a therapeutic candidate for HCV treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Thiophene-Isoxazole vs. Thiadiazole-Benzamide Hybrids
- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide):
- Structure : Integrates a thiadiazole ring fused with isoxazole and benzamide.
- Properties :
- Melting point: 160°C (lower than typical trifluoromethyl derivatives).
- IR absorption at 1606 cm⁻¹ (C=O), indicating a less electron-deficient amide compared to the trifluoromethyl analogue.
- Synthetic yield: 70% via hydroxylamine-mediated cyclization .
Thiophene-Isoxazole vs. Triazole-Sulfonyl Derivatives
- Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):
- Structure : Triazole-thione with sulfonyl and halogen substituents.
- Properties :
- IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), confirming thione tautomer dominance.
- No C=O absorption, contrasting with the benzamide carbonyl in the target compound . Comparison: Triazole-thiones offer diverse tautomerism and sulfur-based interactions but lack the aromatic amide’s planar rigidity, which may affect target binding specificity.
Benzamide Substituent Variations
Trifluoromethyl vs. Halogen-Substituted Benzamides
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :
- Structure : Benzamide with 2,4-difluoro substituents linked to a thiazole.
- Properties :
- Exhibits intermolecular hydrogen bonding (N–H⋯N) and C–H⋯F interactions, stabilizing crystal packing.
- Targets PFOR enzyme inhibition via amide anion conjugation .
Trifluoromethyl vs. Ester/Acetyl Substituents
- Compound 8b (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester): Structure: Ethyl ester and acetyl substituents on a nicotinic acid-thiadiazole hybrid. Properties:
- IR bands at 1715 cm⁻¹ (ester C=O) and 1617 cm⁻¹ (amide C=O).
Melting point : 200°C, lower than the target compound’s expected range due to ester flexibility .
- Comparison : Ester groups increase hydrophilicity but reduce membrane permeability compared to the trifluoromethyl-benzamide’s balance of lipophilicity and polarity.
Linker Modifications
Methyl vs. Ethyl/Phenyl Linkers
- Compound 8m (N-(Pyridin-3-ylmethyl)-4-(5-(thiophen-2-yl)isoxazol-3-yl)aniline):
- Structure : Pyridinylmethyl linker instead of benzamide.
- Properties :
- Synthesized via Cu-catalyzed cyclization (68% yield).
Contains a basic pyridine group, altering solubility and charge distribution .
- Comparison : The benzamide linker in the target compound provides a planar, rigid structure favorable for π-π stacking, unlike the flexible pyridinylmethyl group.
Data Tables
Table 1. Physicochemical Comparison
*Predicted based on trifluoromethyl’s electron-withdrawing effect.
Research Implications
- Thiophene-isoxazole cores offer metabolic stability advantages over triazole or thiadiazole systems, which may undergo tautomerism or enzymatic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
